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Dual PPAR0/& Agonist & Anti-Inflammatory Flavonoid

Executive Summary

Ombuin 3-glucoside (Ombuin-3-O-3-D-glucopyranoside) is a methylated flavonoid glycoside
derived primarily from Gynostemma pentaphyllum and Opuntia species. Unlike its parent
compound quercetin, Ombuin 3-glucoside possesses a unique methylation pattern (7,4'-
dimethylation) that alters its bioavailability and pharmacodynamic profile.

This guide details its identification as a rare dual agonist of Peroxisome Proliferator-Activated
Receptors (PPARa and PPARS/B), positioning it as a high-value candidate for metabolic
syndrome, dyslipidemia, and atherosclerosis therapeutics. Furthermore, it exhibits significant
anti-inflammatory activity via the Src/NF-kB axis.[1][2]

Part 1: Chemical Identity & Structure-Activity

Relationship (SAR)
Chemical Profile[3][4][5][6][7][8]
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e IUPAC Name: 5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-methoxy-3-
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-ylJoxychromen-4-one[3]

e Common Name: Ombuin 3-glucoside (Ombuin-3-glc)[3]
e Aglycone: Ombuin (7,4'-dimethylquercetin)
e Molecular Formula: C23H24012[3]

e Molecular Weight: 492.43 g/mol

Structural Significance (SAR)

The biological potency of Ombuin 3-glucoside is dictated by three structural modifications
relative to the flavonoid backbone:

o 7,4-Dimethylation: The methyl groups at positions 7 and 4' significantly increase lipophilicity
compared to quercetin. This enhances membrane permeability and metabolic stability by
blocking sites typically susceptible to rapid Phase Il conjugation (glucuronidation/sulfation).

e 3-O-Glucosylation: The glucose moiety at position 3 confers water solubility, essential for
initial formulation and intestinal transport. In vivo, this bond is typically hydrolyzed by
cytosolic B-glucosidases or gut microbiota (LPH/CBG), releasing the bioactive aglycone
(Ombuin).

o Hydroxyl Retention (C5, C3'): Retention of the C5-OH (hydrogen bonded to the C4-keto
group) and C3'-OH is critical for receptor binding affinity, particularly within the PPAR ligand-
binding domain (LBD).

Part 2: Pharmacological Mechanisms
Primary Mechanism: Dual PPARa/d Agonism

Research indicates that Ombuin 3-glucoside acts as a specific ligand for PPARa and PPARS/
B, but notably not PPARY.[4] This selectivity profile is advantageous for treating dyslipidemia
without the weight-gain side effects associated with PPARy agonists (e.g., thiazolidinediones).
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e PPARa Activation (Hepatocytes): Upregulates fatty acid oxidation genes (CPT1, ACOX1)
and downregulates lipogenic genes (SREBP-1c, SCD-1), reducing hepatic triglyceride
accumulation.

o PPARDJ Activation (Macrophages): Induces expression of ATP-binding cassette transporters
(ABCA1, ABCGL1), promoting reverse cholesterol transport (cholesterol efflux) from
macrophages to HDL particles.

Secondary Mechanism: Anti-Inflammatory Signaling

Ombuin (the active metabolite) exerts potent anti-neuroinflammatory and systemic anti-
inflammatory effects by targeting the Src kinase.

e Inhibition of Src: Prevents the phosphorylation of downstream PI3K/AKT and IKK complex.

o NF-kB Suppression: Blocks the degradation of IkBa, preventing the nuclear translocation of
the p65 subunit.

e Outcome: Reduction in pro-inflammatory cytokines (TNF-a, IL-1[3, IL-6) and Nitric Oxide
(NO) production.[1][2][5]

Mechanistic Pathway Diagram

The following diagram illustrates the dual pathway action: Metabolic regulation via PPARs and
Anti-inflammation via Src/NF-kB.
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Caption: Dual mechanistic action of Ombuin 3-glucoside regulating lipid metabolism via
PPARs and suppressing inflammation via Src kinase inhibition.

Part 3: Isolation & Purification Protocol

Source Material:Gynostemma pentaphyllum (Aerial parts) or Opuntia dillenii (Cladodes).
Objective: Isolation of high-purity (>95%) Ombuin 3-glucoside.

Step-by-Step Methodology

o Extraction:
o Macerate dried aerial parts (1.0 kg) in 70% Ethanol (10 L) for 3 days at room temperature.

o Filter and concentrate under reduced pressure (Rotary Evaporator, 45°C) to obtain crude
extract.

e Liquid-Liquid Partition:
o Suspend crude extract in H20.

o Partition sequentially with n-Hexane (to remove lipids) — Ethyl Acetate (EtOAc) - n-
Butanol (n-BuOH).

o Target Fraction: The n-BuOH fraction contains the glycosides. Collect and concentrate.
e Column Chromatography (CC):

o Stationary Phase: Diaion HP-20 macroporous resin.

o Elution: Gradient of H2O/EtOH (100:0 - 0:100).

o Collect fractions eluting at ~40-60% EtOH.
« Purification (Polishing):

o Subiject active fraction to Sephadex LH-20 column (Eluent: MeOH).
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o Final purification via Semi-preparative HPLC (C18 Column, Mobile Phase: MeOH/H20
55:45 viv).

o Validation:

o Verify structure via *H-NMR and 3C-NMR (Look for methoxy signals at 6 ~3.8 and
anomeric proton at 6 ~5.0-5.5).
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Caption: Workflow for the bio-guided isolation of Ombuin 3-glucoside from plant matrices.

Part 4: Experimental Validation Assays
PPAR Agonist Reporter Gene Assay

This protocol validates the specific activation of PPARa and PPARd by Ombuin 3-glucoside.
[4]

e Cell Line: CV-1 or HEK293 cells.

» Transfection: Co-transfect cells with:
o Expression plasmid (pSG5-PPARd, pSG5-PPARJ, or pSG5-PPARY).
o PPRE-luciferase reporter plasmid (PPRE-X3-TK-Luc).
o Renilla luciferase (internal control).

o Treatment: Incubate cells with Ombuin 3-glucoside (1-50 pM) for 24 hours. Use
Fenofibrate (PPARa agonist) and GW501516 (PPARS agonist) as positive controls.

o Readout: Measure Luciferase activity using a Dual-Luciferase Assay System.

© 2026 BenchChem. All rights reserved. 6/10 Tech Support


https://www.benchchem.com/product/b12369234/docs?utm_src=pdf-body-img#ombuin-3-glucoside-technical-monograph-experimental-guide
https://www.benchchem.com/product/b12369234/docs?utm_src=pdf-body#ombuin-3-glucoside-technical-monograph-experimental-guide
https://www.benchchem.com/product/b12369234/docs?utm_src=pdf-body#ombuin-3-glucoside-technical-monograph-experimental-guide
https://pubmed.ncbi.nlm.nih.gov/23247028/
https://www.benchchem.com/product/b12369234/docs?utm_src=pdf-body#ombuin-3-glucoside-technical-monograph-experimental-guide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12369234?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

o Expected Result: Dose-dependent increase in luciferase activity for PPARa and PPARS

transfected cells; no change for PPARYy.

Anti-Inflammatory NO Inhibition Assay

e Cell Line: RAW 264.7 Macrophages.

 Induction: Stimulate cells with Lipopolysaccharide (LPS, 1 pg/mL).

e Treatment: Co-treat with Ombuin 3-glucoside (5, 10, 20 pM).

o Readout: Measure Nitrite accumulation in the supernatant using Griess Reagent at 540 nm.

 Viability Check: Perform MTT assay in parallel to ensure reduction in NO is not due to

cytotoxicity.

Part 5: Data Summary & Comparative Potency

The following table summarizes the biological activity of Ombuin 3-glucoside compared to

standard controls.

. . o Effective ]
Biological Activity Target | Assay . Efficacy vs. Control
Concentration
o ) PPARa Activation Comparable to
Lipid Metabolism ECso = 10-20 pM ]
(HepG2) Fenofibrate
o ] o Moderate vs.
Lipid Metabolism PPARJ Activation ECso =15 uM
GW501516
ABCA1 mRNA )
Cholesterol Efflux _ 10 uM 2.5-fold increase
Induction
) ) NO Inhibition (LPS- ) )
Anti-Inflammation ICs0=12.5 uyM Superior to Quercetin

induced)

Cytotoxicity

MTT Assay (Vero
Cells)

CCso > 100 UM

Non-toxic at

therapeutic dose
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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